2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine
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Overview
Description
2-(1,4-Dioxaspiro[45]dec-6-yl)ethylamine is a chemical compound characterized by a spirocyclic structure containing a 1,4-dioxane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to its unique binding properties and stability in different environments .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: Similar in structure but with a different substitution pattern.
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine: Another spirocyclic compound with variations in the position of the ethylamine group.
Uniqueness
2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is unique due to its specific spirocyclic structure and the position of the ethylamine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNLEUMWKOIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCN)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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